

Spectroscopic Profile of 4-(BenzylOxy)-3-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(BenzylOxy)-3-hydroxybenzaldehyde

Cat. No.: B024091

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(BenzylOxy)-3-hydroxybenzaldehyde** (Molecular Formula: $C_{14}H_{12}O_3$, Molecular Weight: 228.24 g/mol). Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents a detailed analysis based on closely related analogous compounds. The information herein is intended to serve as a valuable reference for the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **4-(BenzylOxy)-3-hydroxybenzaldehyde** based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for **4-(BenzylOxy)-3-hydroxybenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~9.8	s	1H	Aldehyde (-CHO)	Expected to be a sharp singlet.
~7.4-7.3	m	5H	Phenyl-H of benzyl group	Complex multiplet for the monosubstituted benzene ring.
~7.3-7.2	m	2H	Aromatic-H (H-2, H-6)	Protons ortho to the aldehyde group.
~7.0	d	1H	Aromatic-H (H-5)	Proton ortho to the benzyloxy group.
~5.1	s	2H	Methylene (-CH ₂ -)	Benzyl methylene protons.
~5.8	s (br)	1H	Hydroxyl (-OH)	Broad singlet, chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Data for **4-(Benzyloxy)-3-hydroxybenzaldehyde**

Chemical Shift (δ , ppm)	Assignment	Notes
~191	C=O (Aldehyde)	Carbonyl carbon of the aldehyde.
~163	C-4 (C-OBn)	Aromatic carbon attached to the benzyloxy group.
~145	C-3 (C-OH)	Aromatic carbon attached to the hydroxyl group.
~136	Quaternary C of benzyl group	Carbon of the benzyl group attached to the methylene.
~132	C-1	Aromatic carbon attached to the aldehyde group.
~129-127	Phenyl-C of benzyl group	Carbons of the benzyl group's aromatic ring.
~116	C-5, C-6	Aromatic carbons.
~115	C-2	Aromatic carbon.
~70	-CH ₂ -	Methylene carbon of the benzyl group.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **4-(Benzylloxy)-3-hydroxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad	O-H stretch (phenolic)
~3100-3000	Medium	C-H stretch (aromatic)
~2900-2800	Medium	C-H stretch (aldehyde)
~1700-1680	Strong	C=O stretch (aldehyde)
~1600-1450	Medium-Strong	C=C stretch (aromatic)
~1260	Strong	C-O stretch (aryl ether)
~1160	Medium	C-O stretch (phenol)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **4-(Benzyl)-3-hydroxybenzaldehyde**

m/z	Interpretation
228	[M] ⁺ (Molecular ion)
91	[C ₇ H ₇] ⁺ (Tropylium ion, characteristic of benzyl group)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

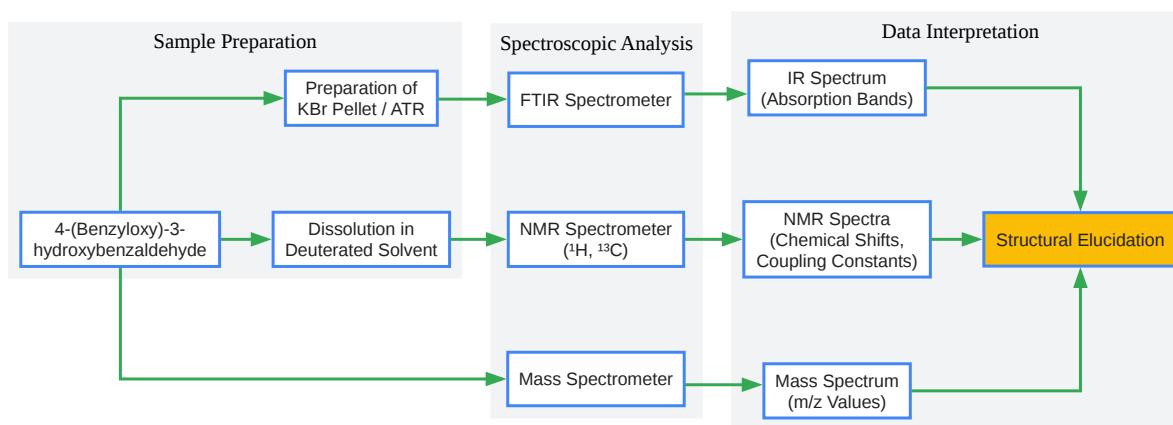
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Benzyl)-3-hydroxybenzaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

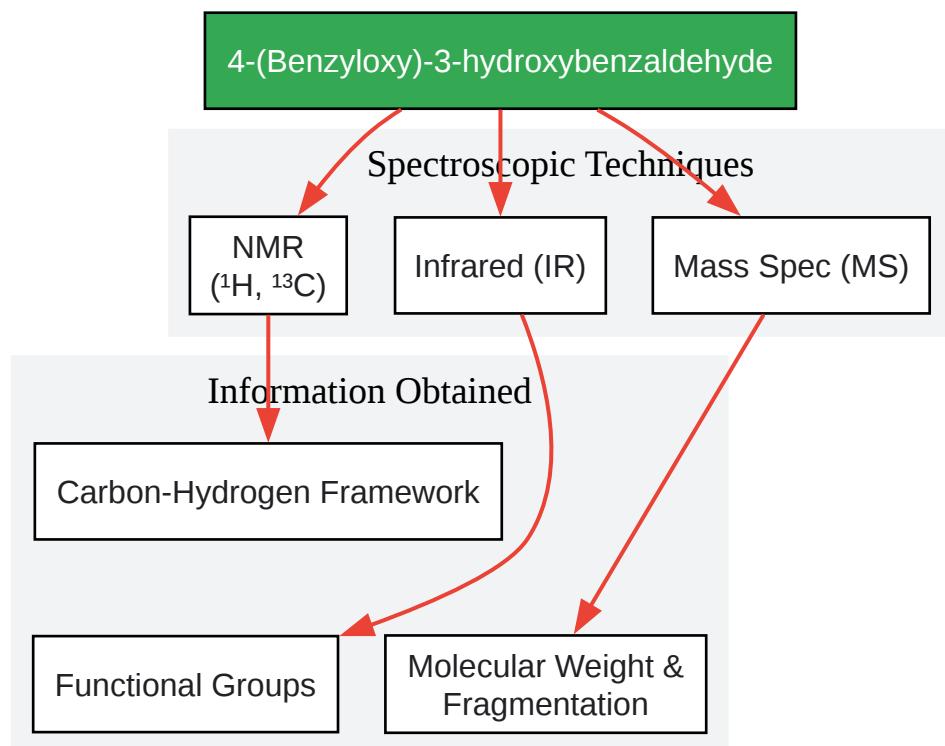
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy


- Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range.
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions.


Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **4-(Benzylxy)-3-hydroxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and the structural information obtained.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-(Benzylxy)-3-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b024091#spectroscopic-data-of-4-benzylxy-3-hydroxybenzaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com